molecular formula C8H12O5 B8313943 dimethyl 2,2-dimethyl-3-oxosuccinate

dimethyl 2,2-dimethyl-3-oxosuccinate

Cat. No.: B8313943
M. Wt: 188.18 g/mol
InChI Key: ZFLFWELESUDQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl 2,2-dimethyl-3-oxosuccinate is an organic compound with the molecular formula C8H12O5. It is a diester derivative of 2,2-dimethyl-3-oxobutanoic acid. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: dimethyl 2,2-dimethyl-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of dimethyl 2,2-dimethyl-3-oxobutanedioate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: dimethyl 2,2-dimethyl-3-oxosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

dimethyl 2,2-dimethyl-3-oxosuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,2-dimethyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. Its reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

  • Dimethyl 2-methyl-3-oxobutanedioate
  • Dimethyl 2,3-dimethoxybutenedioate
  • Dimethyl 2-methoxy-3-oxobutanedioate

Comparison: dimethyl 2,2-dimethyl-3-oxosuccinate is unique due to its specific substitution pattern on the butanedioate backbone. This structural feature imparts distinct reactivity and properties compared to its analogs. For instance, the presence of two methyl groups at the 2-position enhances its steric hindrance and influences its chemical behavior in reactions.

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

dimethyl 2,2-dimethyl-3-oxobutanedioate

InChI

InChI=1S/C8H12O5/c1-8(2,7(11)13-4)5(9)6(10)12-3/h1-4H3

InChI Key

ZFLFWELESUDQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(=O)OC)C(=O)OC

Origin of Product

United States

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